![molecular formula C47H40N2O6 B12389847 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a modified ribose sugar
Méthodes De Préparation
The synthesis of 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using trityl chloride in the presence of a base such as pyridine.
Formation of the Glycosidic Bond: The protected ribose is then coupled with a pyrimidine base using a glycosylation reaction, often facilitated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of the trityl protecting groups under acidic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.
Analyse Des Réactions Chimiques
1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Substitution: The trityloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various modified nucleosides with potential biological activity.
Applications De Recherche Scientifique
1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to naturally occurring nucleosides.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione include:
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxy-oxolan-2-yl]pyrimidine-2,4-dione
These compounds share structural similarities but differ in their functional groups and specific biological activities
Propriétés
Formule moléculaire |
C47H40N2O6 |
|---|---|
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42+,43?,44-/m1/s1 |
Clé InChI |
GWVHDAUBHBTFGK-JMJANKAQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


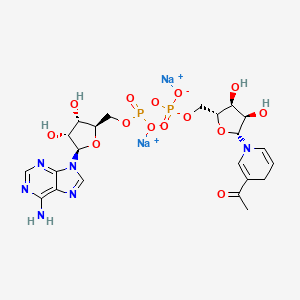
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
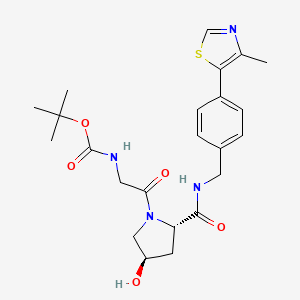
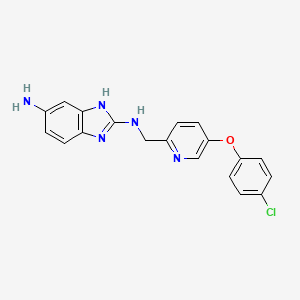
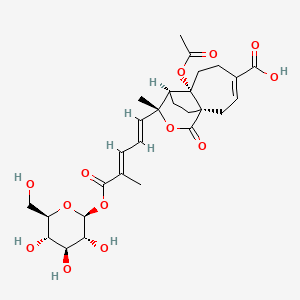

![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
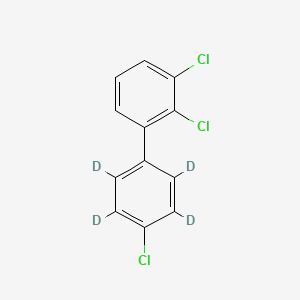
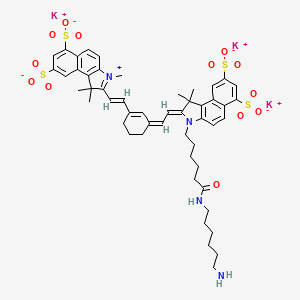

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)

